N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Description
This compound falls within a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. The chromen and isoindolyl groups present in its structure are of particular interest due to their pharmacological relevance.
Synthesis Analysis
The synthesis process involves multi-step organic reactions, starting from basic chemical entities like 4-hydroxy coumarin, which is converted into various intermediates through reactions such as etherification, hydrolysis, and amine substitution. For example, novel derivatives have been synthesized by converting 4-hydroxy coumarin to corresponding propanamides and reacting with substituted amines (Rambabu et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through techniques like X-ray diffraction, showing specific crystalline forms and molecular arrangements. This structural confirmation aids in understanding the compound's reactivity and interaction mechanisms (Chen et al., 2012).
Chemical Reactions and Properties
The compound's chemical properties, including reactivity with various reagents and conditions, enable the synthesis of a wide range of derivatives with potential biological activities. These reactions often involve substitutions at available reactive sites, leading to new compounds with varied biological activities (Shah et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in biological systems and its formulation for potential applications. For instance, X-ray crystallography has provided detailed insights into the crystal structures of related molecules, revealing intermolecular interactions that may influence their biological activities (Hirano et al., 2004).
Scientific Research Applications
Antibacterial Effects
Research on derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with the compound , has demonstrated significant antibacterial activity. These synthesized compounds were tested against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. The synthesized compounds have been characterized using melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, highlighting their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antifungal and Antimicrobial Activities
Compounds derived from chromen-3-yl structures have shown promising antifungal and antimicrobial activities. For example, derivatives synthesized through ionic liquid-promoted facile synthesis exhibited significant in vitro antifungal and antibacterial activity. One specific derivative demonstrated potent antibacterial properties, while another showed comparable antifungal activity to the standard drug miconazole. These findings suggest the potential of such compounds in developing new antimicrobial agents (Tiwari et al., 2018).
COX Inhibitors for Pharmacological Applications
N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have been synthesized and evaluated for their cyclooxygenase (COX) inhibiting properties. These compounds, particularly one with balanced selectivity towards COX-2 over COX-1 inhibition, have shown promising results in docking scores when docked into the COX-2 protein. This indicates potential applications in designing COX inhibitors for various pharmacological benefits (Rambabu et al., 2012).
Anticancer and Antiproliferative Activities
Derivatives of chromen-4-one have been explored for their anticancer and antiproliferative activities. For instance, novel bis-chromenone derivatives were synthesized and studied for their anti-cancer activity against various human cancer cells using the XTT assay. Some derivatives exhibited micromolar levels of in vitro anti-proliferative activity, suggesting the chromenone scaffold's potential in designing anticancer agents (Venkateswararao et al., 2014).
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(3-oxo-1H-isoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-8-4-6-16-11-15(14-28-21(16)19)12-23-20(25)9-10-24-13-17-5-2-3-7-18(17)22(24)26/h2-8,15H,9-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRKAHZAWLWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)CCN3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide |
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